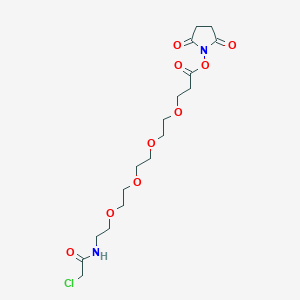
CM03
Descripción general
Descripción
CM03 es un potente ligando para los cuádruplex de ADN-G, que son estructuras de ADN de cuatro cadenas. Este compuesto ha demostrado un potencial significativo en la estabilización de estas estructuras, lo que lleva a la regulación a la baja de los genes que contienen secuencias de cuádruplex-G. This compound tiene una potencia selectiva para las células de cáncer de páncreas, lo que lo convierte en un candidato prometedor para la investigación y el tratamiento del cáncer .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de CM03 implica la preparación de un compuesto de naftaleno diimida trisustituido. La ruta sintética típicamente incluye los siguientes pasos:
Formación del núcleo de naftaleno diimida: El núcleo de la estructura se sintetiza a través de una serie de reacciones de condensación que involucran derivados de naftaleno.
Reacciones de sustitución: El núcleo luego se somete a reacciones de sustitución para introducir varios grupos funcionales, mejorando su afinidad de unión a los cuádruplex-G.
Purificación: El producto final se purifica utilizando técnicas cromatográficas para lograr altos niveles de pureza.
Métodos de producción industrial
La producción industrial de this compound probablemente implicaría ampliar la ruta sintética descrita anteriormente. Esto incluye optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar procesos de purificación robustos. El uso de sistemas de síntesis y purificación automatizados puede mejorar aún más la eficiencia y la consistencia en la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones
CM03 principalmente experimenta los siguientes tipos de reacciones:
Unión a cuádruplex-G: this compound se une a las estructuras de cuádruplex-G en el ADN, estabilizándolas y evitando su desenrollamiento.
Interacción con ADN y cromatina: El compuesto induce eventos de rotura de doble cadena debido a la tensión torsional en la estructura del ADN y la cromatina.
Reactivos y condiciones comunes
Reactivos: Los reactivos comunes utilizados en la síntesis y reacciones de this compound incluyen derivados de naftaleno, varios sustituyentes para la funcionalización y solventes como el dimetilsulfóxido (DMSO).
Principales productos formados
El principal producto formado a partir de las reacciones que involucran this compound es la estructura de cuádruplex-G estabilizada en el ADN. Esta estabilización conduce a la regulación a la baja de los genes que contienen secuencias de cuádruplex-G, lo que puede tener implicaciones significativas en el tratamiento del cáncer .
Aplicaciones Científicas De Investigación
CM03 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: this compound se utiliza como una herramienta para estudiar la estructura y función de los cuádruplex-G en el ADN.
Biología: En la investigación biológica, this compound se utiliza para investigar los efectos de la estabilización del cuádruplex-G en los procesos celulares.
Medicina: this compound ha demostrado una potencia selectiva para las células de cáncer de páncreas, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer.
Industria: En la industria farmacéutica, se está explorando this compound por su potencial como agente terapéutico.
Mecanismo De Acción
CM03 ejerce sus efectos estabilizando las estructuras de cuádruplex-G del ADN. El mecanismo involucra los siguientes pasos:
Unión a cuádruplex-G: this compound se une a las estructuras de cuádruplex-G en el ADN, estabilizándolas y evitando su desenrollamiento.
Regulación a la baja de los genes: La estabilización de los cuádruplex-G conduce a la regulación a la baja de los genes que contienen estas secuencias, afectando su expresión.
Inducción de daño al ADN: La unión de this compound induce eventos de rotura de doble cadena debido a la tensión torsional en la estructura del ADN y la cromatina, lo que lleva al arresto del crecimiento celular y la apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
QN-302: Un compuesto de naftaleno diimida tetra sustituido que también se une a las estructuras de ADN de cuádruplex-G.
SOP1247: Otro análogo de CM03 con una estructura similar pero que difiere por la presencia de un sustituyente metoxi.
Unicidad de this compound
This compound es único en su potencia selectiva para las células de cáncer de páncreas y su capacidad para estabilizar las estructuras de cuádruplex-G. Su mecanismo de acción distinto, que involucra la regulación a la baja de los genes que contienen secuencias de cuádruplex-G, lo diferencia de otros compuestos similares. Además, this compound ha demostrado eficacia en líneas celulares de cáncer de páncreas resistentes a la gemcitabina, destacando su potencial como agente terapéutico .
Propiedades
Número CAS |
2101208-44-8 |
|---|---|
Fórmula molecular |
C34H44N6O6 |
Peso molecular |
632.7 g/mol |
Nombre IUPAC |
14-hydroxy-6,13-bis(3-morpholin-4-ylpropyl)-10-(2-pyrrolidin-1-ylethylimino)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),8,11(15)-pentaene-5,7,12-trione |
InChI |
InChI=1S/C34H44N6O6/c41-31-24-5-6-25-29-28(24)26(33(43)39(31)12-3-10-37-15-19-45-20-16-37)23-27(35-7-14-36-8-1-2-9-36)30(29)34(44)40(32(25)42)13-4-11-38-17-21-46-22-18-38/h5-6,23,42H,1-4,7-22H2 |
Clave InChI |
WHLXIQNGOLIDJQ-UHFFFAOYSA-N |
SMILES |
O=C(N(CCCN1CCOCC1)C(C2=C3C4=C(C(N5CCCN6CCOCC6)=O)C=C2NCCN7CCCC7)=O)C3=CC=C4C5=O |
SMILES canónico |
C1CCN(C1)CCN=C2C=C3C4=C(C=CC5=C(N(C(=O)C2=C54)CCCN6CCOCC6)O)C(=O)N(C3=O)CCCN7CCOCC7 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CM03; CM-03; CM 03. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Benzenesulfonic acid,4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-nitro-, sodium salt (1:1)](/img/structure/B606669.png)

![19,22-dioxadecacyclo[23.11.1.14,8.02,23.03,18.05,36.010,15.026,31.033,37.016,38]octatriaconta-1(36),2(23),3(18),4,6,8(38),10,12,14,16,24,26,28,30,33(37),34-hexadecaene-9,32-dione](/img/structure/B606672.png)

